molecular formula C16H19ClN4O2 B6444833 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine CAS No. 2640822-22-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine

Cat. No.: B6444833
CAS No.: 2640822-22-4
M. Wt: 334.80 g/mol
InChI Key: DXFMKRCAVQBPEV-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a pyrimidine derivative featuring a methoxy group at position 6 and a piperidin-1-yl moiety at position 4 of the pyrimidine ring. The piperidine ring is further substituted with a [(3-chloropyridin-4-yl)oxy]methyl group. Pyrimidine derivatives are widely studied for their biological relevance, including roles in drug design due to their structural mimicry of nucleic acid components .

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMKRCAVQBPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Etherification: The chloropyridinyl intermediate is then reacted with a piperidinyl alcohol derivative to form the ether linkage. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as amidines or guanidines, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the pyrimidine ring can undergo oxidation to form a hydroxyl or carbonyl group.

    Reduction: The chloropyridinyl moiety can be reduced to form a pyridinyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Hydroxypyrimidine or carbonyl-pyrimidine derivatives.

    Reduction: Piperidinyl-pyrimidine derivatives.

    Substitution: Aminopyridine or thiopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyridinyl moiety suggests possible interactions with biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloropyridinyl moiety could facilitate binding to specific protein targets, while the piperidinyl group might enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Pyrimidine Scaffolds

The closest structural analogue identified is (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1353985-24-6) . Both compounds share a 6-methoxypyrimidine core and a piperidine ring at position 4. Key differences include:

  • Substituent on Piperidine : The target compound has a [(3-chloropyridin-4-yl)oxy]methyl group, whereas the analogue features a hydroxymethyl group. The chloropyridine moiety may enhance lipophilicity and receptor binding compared to the polar hydroxymethyl group.
  • Pyrimidine Substitution: The analogue has a methylthio group at position 2, which is absent in the target compound. Methylthio groups are known to influence electronic properties and metabolic stability .

Pyridyloxy-Substituted Pyrimidines

4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine (CAS: Not fully specified, ECHEMI entry) shares a pyridyloxy substituent with the target compound . However, its pyrimidine ring is substituted with chloro and methyl groups at positions 4 and 5, respectively.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 6-OCH₃, 4-piperidin-1-yl + [(3-Cl-pyridin-4-yl)oxy]methyl ~375.85 (estimated) Combines lipophilic chloropyridine and polar methoxy groups; potential CNS activity
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol Pyrimidine 6-OCH₃, 4-piperidin-1-yl, 2-SCH₃, 3-CH₂OH ~325.44 Methylthio enhances stability; hydroxymethyl increases polarity
4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine Pyrimidine 4-Cl, 5-CH₃, 6-(2-Me-pyridin-3-yl)oxy ~265.71 Compact structure; potential for kinase inhibition
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 6-piperidin-1-yl, 4-CH₃, 2-NH₂ ~206.28 Amino group facilitates H-bonding; simpler scaffold for SAR studies

Key Research Findings

  • Chloropyridine Ethers: The 3-chloropyridin-4-yl group in the target compound may improve blood-brain barrier penetration compared to non-halogenated pyridines, as seen in CNS-targeting drugs .
  • Piperidine Positioning : Piperidine at position 4 (vs. 6) in the target compound could influence binding to ATP-binding pockets in kinases, a common target for pyrimidine derivatives .
  • Methoxy vs.

Biological Activity

The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN4OC_{19}H_{23}ClN_4O with a molecular weight of 358.9 g/mol . The compound features a pyrimidine core substituted with a methoxy group and linked to a piperidine ring through an ether linkage with a chloropyridine moiety.

PropertyValue
Molecular FormulaC19H23ClN4OC_{19}H_{23}ClN_4O
Molecular Weight358.9 g/mol
CAS Number2640829-12-3

Antimicrobial Activity

Research indicates that compounds containing piperidine and pyrimidine moieties often exhibit significant antimicrobial properties. In various studies, derivatives similar to this compound have demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of urease is another area where similar compounds have shown effectiveness, suggesting potential applications in treating conditions like kidney stones.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, modulating their activity. Detailed molecular docking studies are required to elucidate these interactions fully.

Study 1: Antibacterial Screening

In a comprehensive study assessing various synthesized compounds, those structurally similar to this compound were tested against multiple bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some achieving IC50 values below 10 µg/mL against E. coli and Staphylococcus aureus .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition profiles of related piperidine derivatives found that several compounds showed strong inhibition against AChE and urease, with IC50 values significantly lower than standard inhibitors. This suggests that the methoxy-pyrimidine scaffold may enhance binding affinity and selectivity for these enzymes .

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